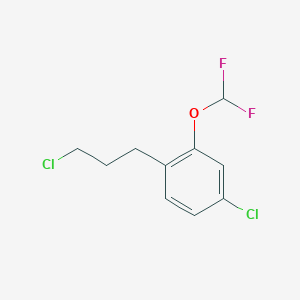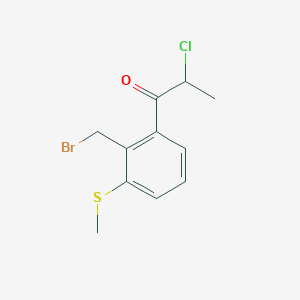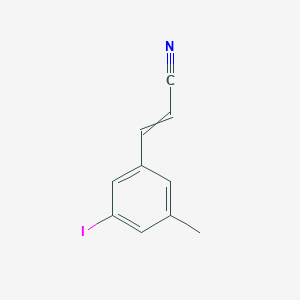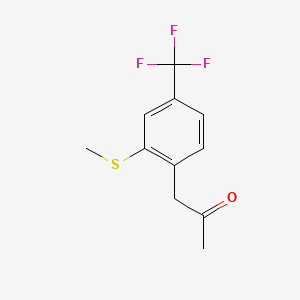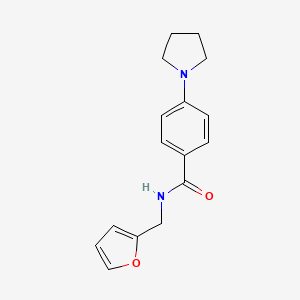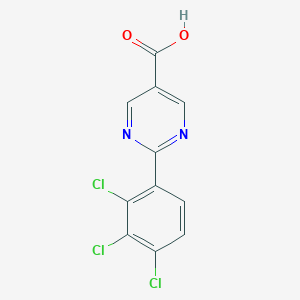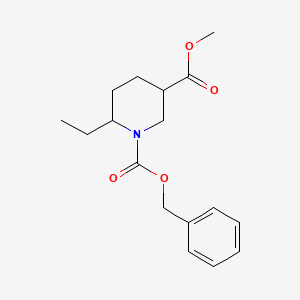
H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasotocin, also known as arginine vasotocin, is an oligopeptide hormone found in non-mammalian vertebrates such as birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are found in mammals. Vasotocin plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of vasotocin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of cysteine residues in its structure allows for the formation of disulfide bridges, which are crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol groups of cysteine residues to form disulfide bridges.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bridges, converting them back to thiol groups.
Substitution: Various protecting groups are used during peptide synthesis to prevent unwanted reactions.
Major Products Formed: The primary product of these reactions is the biologically active form of vasotocin, which contains a disulfide bridge between cysteine residues. This structure is essential for its interaction with receptors and subsequent biological effects .
Aplicaciones Científicas De Investigación
Vasotocin has a wide range of scientific research applications across various fields:
Chemistry: Vasotocin serves as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: It is used to investigate the role of neuropeptides in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: Research on vasotocin provides insights into the evolutionary origins of oxytocin and vasopressin, aiding in the development of therapeutic agents targeting these pathways.
Industry: Vasotocin is utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mecanismo De Acción
Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of vasotocin include receptors involved in water balance and social behaviors. The binding of vasotocin to its receptors triggers a cascade of events, leading to the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .
Comparación Con Compuestos Similares
Oxytocin: Found in mammals, it primarily regulates reproductive behaviors and social bonding.
Vasopressin: Also found in mammals, it plays a key role in water balance and blood pressure regulation
Propiedades
Fórmula molecular |
C43H67N15O12S2 |
|---|---|
Peso molecular |
1050.2 g/mol |
Nombre IUPAC |
(2R)-1-[(4R,7S,10R,13R,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25+,26+,27+,28-,29-,30+,34+/m0/s1 |
Clave InChI |
OXDZADMCOWPSOC-DNACAAMISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


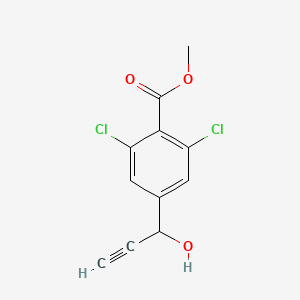
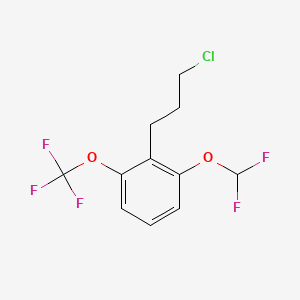
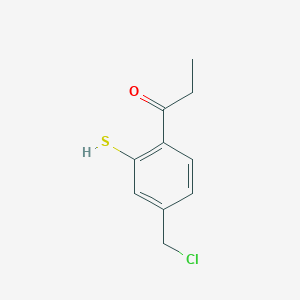



![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
